N,N-Dimethyl-N'-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine
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Overview
Description
N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine: is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or orthoesters.
Introduction of m-Tolyl Group: The m-tolyl group is introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Ethane-1,2-diamine Moiety: The ethane-1,2-diamine moiety is attached through a nucleophilic substitution reaction, where the quinazoline derivative reacts with N,N-dimethylethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(2-phenyl-quinazolin-4-yl)-ethane-1,2-diamine
- N,N-Dimethyl-N’-(2-p-tolyl-quinazolin-4-yl)-ethane-1,2-diamine
- N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine
Uniqueness
N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-ethane-1,2-diamine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-(3-methylphenyl)quinazolin-4-yl]ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4.ClH/c1-14-7-6-8-15(13-14)18-21-17-10-5-4-9-16(17)19(22-18)20-11-12-23(2)3;/h4-10,13H,11-12H2,1-3H3,(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVUFMVELJZOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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